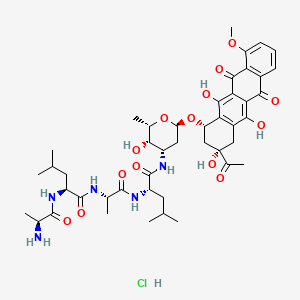

2-アミノ-4,6-ジメトキシピリミジン-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

2-Amino-4,6-dimethoxypyrimidine-d6 is a deuterated derivative of 2-Amino-4,6-dimethoxypyrimidine. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The compound is primarily used in scientific research due to its unique properties that allow for detailed studies in various fields such as chemistry, biology, and medicine.

科学的研究の応用

2-Amino-4,6-dimethoxypyrimidine-d6 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Its applications include:

Chemistry: Used as a tracer in reaction mechanism studies.

Biology: Helps in studying metabolic pathways and enzyme interactions.

Medicine: Used in the development of pharmaceuticals and in pharmacokinetic studies to understand drug metabolism.

Industry: Employed in the synthesis of pesticides and other agrochemicals.

作用機序

Target of Action

2-Amino-4,6-dimethoxypyrimidine (ADM) is a derivative of pyrimidine and is an important intermediate of sulfonylurea herbicides . It is also used to synthesize thiourea compounds with broad-spectrum antimicrobial and insecticidal properties . The primary targets of ADM are the enzymes and proteins involved in these biochemical pathways.

Mode of Action

As an intermediate of sulfonylurea herbicides, it likely interacts with its targets to inhibit their function, leading to the desired herbicidal, antimicrobial, and insecticidal effects .

Biochemical Pathways

ADM affects the biochemical pathways related to the function of sulfonylurea herbicides and thiourea compounds . The downstream effects of these pathways include high activity, broad spectrum, low dosage, low toxicity, and high selectivity .

Result of Action

The molecular and cellular effects of ADM’s action are primarily related to its role as an intermediate in the synthesis of sulfonylurea herbicides and thiourea compounds . These compounds have high activity, broad spectrum, low dosage, low toxicity, and high selectivity .

Action Environment

The action, efficacy, and stability of ADM can be influenced by various environmental factors. For instance, the synthesis process of ADM requires specific reactant ratios, temperatures, and times for optimal product quality and yield . Furthermore, certain safety risks and environmental concerns are associated with the synthesis process .

Safety and Hazards

2-Amino-4,6-dimethoxypyrimidine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept in a tightly closed container .

将来の方向性

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethoxypyrimidine typically involves the methylation of 2-Amino-4,6-dihydroxypyrimidine. One common method uses dimethyl carbonate as the methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is carried out at a temperature of 150°C for 10 hours .

Industrial Production Methods

Industrial production of 2-Amino-4,6-dimethoxypyrimidine can be achieved through a multi-step process starting from guanidine nitrate and diethyl malonate to obtain 2-Amino-4,6-dihydroxypyrimidine. This intermediate is then reacted with phosphorus oxychloride to form 2-Amino-4,6-dichloropyrimidine, which is subsequently methylated to yield the final product .

化学反応の分析

Types of Reactions

2-Amino-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Methylation: Dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst.

Cyclization: Lewis acids and dry hydrogen chloride gas are used in cyclization reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

類似化合物との比較

Similar Compounds

- 2-Amino-4,6-dimethoxypyrimidine

- 2-Amino-4,6-dihydroxypyrimidine

- 2-Amino-4,6-dichloropyrimidine

- 4-Amino-2,6-dimethoxypyrimidine

Uniqueness

2-Amino-4,6-dimethoxypyrimidine-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies in various scientific fields. This makes it a valuable tool in research compared to its non-deuterated counterparts .

特性

IUPAC Name |

4,6-bis(trideuteriomethoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFRCHIUUKWBLR-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=NC(=N1)N)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746992 |

Source

|

| Record name | 4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-92-5 |

Source

|

| Record name | 4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![CMP SIALIC ACID, [SIALIC-6-14C]](/img/no-structure.png)

![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)

![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)